Tenovin-D3
Description
Properties
CAS No. |
1258283-70-3 |
|---|---|
Molecular Formula |
C22H27Cl3N4O3S |
Molecular Weight |
533.89 |
IUPAC Name |
3,5-Dichloro-N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-methoxy-benzamide hydrochloride |
InChI |
InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H |
InChI Key |
FVSPWQVQKHLXPA-UHFFFAOYSA-N |
SMILES |
O=C(NC(NC1=CC=C(NC(CCCCN(C)C)=O)C=C1)=S)C2=CC(Cl)=C(OC)C(Cl)=C2.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tenovin-D3; Tenovin D3; TenovinD3; |
Origin of Product |
United States |
Tenovin D3 As a Selective Sirt2 Inhibitor
Elucidation of this compound Synthesis Pathways
The synthesis of this compound has been described in scientific literature. One reported synthetic route involves the reaction of an intermediate with sodium thiocyanate (B1210189) in acetone (B3395972), followed by further reaction in acetone and subsequent treatment with hydrochloric acid in diethyl ether to yield this compound. This pathway highlights the chemical transformations involved in constructing the this compound molecule. aacrjournals.org
Structure-Activity Relationship (SAR) Studies of this compound and Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of this compound relates to its biological activity, particularly its ability to inhibit sirtuins. These studies involve synthesizing and testing various analogues with subtle structural differences to identify key functional groups and structural features responsible for potency and selectivity.
This compound is an analogue of the broader class of tenovin compounds, which are known to inhibit sirtuin activity. Tenovin-6, a water-soluble analogue of Tenovin-1 (B1683892), is a notable example within this class. cenmed.com Tenovin-6 has been shown to inhibit both SirT1 and SirT2. aacrjournals.orgcenmed.comresearchgate.net SAR studies comparing this compound with Tenovin-6 and other tenovin scaffold derivatives have been instrumental in understanding how structural changes impact sirtuin inhibition profiles. aacrjournals.orgresearchgate.net Unlike Tenovin-6, which inhibits both SirT1 and SirT2 and increases p53 levels, this compound preferentially inhibits SirT2 and shows weak inhibitory activity against SirT1. aacrjournals.orgresearchgate.netresearchgate.netnih.gov This difference in selectivity is a key finding from comparative SAR studies.
A significant focus of SAR studies has been the development of tenovin analogues with increased selectivity for SirT2 over other sirtuin isoforms, particularly SirT1. This compound itself is an example of a SirT2-preferential inhibitor. aacrjournals.orgresearchgate.netresearchgate.netnih.gov Further optimizations of the tenovin scaffold have yielded other SirT2-selective inhibitors, such as Tenovin-43. researchgate.net These efforts involve systematic modifications to the tenovin structure and evaluation of their inhibitory activity against different sirtuins.
Structural modifications to the tenovin scaffold have a direct impact on their selectivity towards different sirtuin isoforms (SirT1, SirT2, SirT3, etc.). For instance, modifications in the N-benzoyl ring of Tenovin-6 have been explored to tune selectivity towards SirT2 over SirT1. researchgate.netnih.gov Studies have shown that increasing the length of an alkoxy chain or introducing specific halogen substituents can influence the activity and selectivity against SirT1 and SirT2. nih.gov The ability of this compound to preferentially inhibit SirT2, while Tenovin-6 inhibits both, highlights the critical role of specific structural features in determining isoform selectivity within the tenovin series. aacrjournals.orgresearchgate.netresearchgate.netnih.gov
Beyond the core tenovin scaffold, research has also explored compounds with modified chroman-4-one and chromone (B188151) scaffolds as potential SirT2-selective inhibitors. researchgate.netacs.orgacs.orggu.se These studies have identified that certain substituted chroman-4-one and chromone derivatives can act as potent and selective SirT2 inhibitors. acs.orgacs.orggu.se Modifications such as the introduction of heterofunctional groups or changes in substituents at specific positions have been investigated to improve properties like hydrophilicity and maintain potent and selective SirT2 inhibition. acs.orgacs.org The findings from these studies contribute to the broader understanding of structural requirements for selective SirT2 inhibition and provide alternative scaffolds for developing sirtuin-targeting compounds.
Biochemical and Cellular Mechanisms of Action of Tenovin D3
Selective Inhibition of Sirtuin 2 (SirT2) Deacetylase Activity
Tenovin-D3 functions as a selective inhibitor of SirT2, a key characteristic that distinguishes it from some other sirtuin inhibitors like Tenovin-6 (B1662799), which inhibits both SirT1 and SirT2. This selectivity is crucial for dissecting the specific cellular roles of SirT2.
Direct Enzymatic Inhibition of Purified SirT2
Studies using purified recombinant SirT2 have demonstrated the direct inhibitory effect of this compound on its deacetylase activity. Biochemical assays employing fluorescently labeled peptide substrates or full-length α-tubulin as a substrate show that this compound inhibits SirT2-mediated deacetylation. This indicates a direct interaction between this compound and the SirT2 enzyme, impeding its catalytic function. This compound inhibits purified SirT2 deacetylase activity.
Comparative Analysis of SirT1 and SirT2 Inhibition Profiles
A key feature of this compound is its preferential inhibition of SirT2 compared to SirT1. While this compound effectively inhibits purified SirT2 deacetylase activity, it exhibits significantly weaker potency against SirT1. This differential inhibition profile is a defining characteristic of this compound. For instance, studies have reported IC50 values for this compound against SirT2 in the low micromolar range (e.g., 21.8 ± 2 μmol/L), whereas the IC50 against SirT1 is considerably higher, often reported as >90 μmol/L.
Here is a comparative overview of this compound's inhibitory activity:
| Sirtuin Isoform | IC50 (μM) | Selectivity |
| SirT2 | 21.8 ± 2 | Selective |
| SirT1 | >90 | Less potent |
This data highlights this compound's preference for inhibiting SirT2 over SirT1.
Substrate-Dependent Inhibition Kinetics
The efficiency of this compound's inhibition of SirT2 has been observed to be dependent on the substrate concentration. This suggests that the kinetic mechanism of inhibition may be influenced by the availability of the acetylated substrate. While some sirtuin inhibitors exhibit non-competitive mechanisms towards both the acyl-lysine substrate and NAD+ co-substrate, the specific substrate-dependent kinetics of this compound inhibition of SirT2 require detailed characterization.
Modulation of Cellular Substrate Acetylation
The inhibitory effect of this compound on SirT2 in biochemical assays translates into observable changes in the acetylation status of SirT2 substrates within cells.
Increased α-Tubulin Acetylation as a Marker of SirT2 Inhibition
One of the most well-established cellular substrates of SirT2 is α-tubulin, specifically at lysine (B10760008) 40. Inhibition of SirT2 leads to an increase in the acetylation levels of α-tubulin. Treatment of cells with this compound has been shown to increase the levels of acetylated α-tubulin, providing strong cellular evidence that this compound effectively inhibits SirT2 in a cellular context. This increased α-tubulin acetylation serves as a reliable marker for assessing SirT2 inhibition by this compound in cellular studies.
An example of cellular data showing increased α-tubulin acetylation upon this compound treatment:
| This compound Concentration | Acetylated α-Tubulin Levels |
| Vehicle (DMSO) | Basal |
| Increasing Concentration | Increased |
This demonstrates a dose-dependent increase in acetylated α-tubulin levels upon treatment with this compound.
Reversal of Acetylation Phenotypes by SirT2 Overexpression
Further supporting that this compound's effects on acetylation are mediated through SirT2 inhibition, studies have shown that overexpression of SirT2 can reverse the increase in acetylated α-tubulin levels induced by this compound. In cells engineered to overexpress SirT2, the elevated α-tubulin acetylation typically observed upon this compound treatment is diminished. This rescue experiment confirms that this compound's impact on α-tubulin acetylation is a direct consequence of its inhibitory action on SirT2.
Regulation of Cell Cycle Progression
This compound influences cell cycle progression through specific mechanisms, notably the induction of the cell cycle regulator p21 (CDKN1A).
Transcriptional and Protein Level Modulation of p21
Studies have shown that this compound leads to an increase in both p21 mRNA and protein levels nih.govwikipedia.org. This indicates that this compound modulates p21 expression at both the transcriptional and post-transcriptional levels. In cell lines where the effect of this compound on p21 protein levels was less pronounced, weaker effects on p21 mRNA levels were also observed nih.gov.
Comparison with Class I/II Histone Deacetylase Inhibitors on Cell Cycle Regulators
The capacity of this compound to increase p21 mRNA and protein levels is a characteristic shared with class I/II histone deacetylase (HDAC) inhibitors that are currently used clinically nih.govwikipedia.org. This shared effect suggests that SirT2 inhibition by this compound and the inhibition of class I/II HDACs may have similar outcomes on cell cycle progression nih.govwikipedia.org. While both classes of inhibitors impact cell cycle regulators like p21, their primary molecular targets (SirT2 for this compound vs. Class I/II HDACs) are distinct, representing different classes of deacetylases (NAD+-dependent sirtuins vs. Zn2+-dependent HDACs) nih.gov.
Distinctive Effects on p53 Pathway Components
This compound exhibits distinctive effects on the p53 pathway, particularly in contrast to other tenovin analogues like Tenovin-6.
Limited Impact on Total p53 Protein Levels and Transcriptional Activity
Unlike Tenovin-6, which is known to increase total p53 levels and transcriptional activity, this compound has been shown to fail to increase p53 levels or induce p53-dependent transcription nih.govwikipedia.org. This difference is in agreement with this compound's weak effect on SirT1, a sirtuin known to deacetylate and inactivate p53 nih.gov. Tenovin-6's ability to induce p53 was previously proposed to be linked to its SirT1 inhibition nih.gov.
Modulation of Cytoplasmic p53 Acetylation
Despite its limited impact on total p53 levels and transcriptional activity, this compound can modulate p53 acetylation in specific cellular compartments. Research indicates that this compound increases the levels of acetylated p53 in the cytoplasmic fraction. This increase in cytoplasmic p53 acetylation in response to this compound is reduced in cells overexpressing SirT2, suggesting that the effect is linked to SirT2 inhibition. In contrast, Tenovin-1 (B1683892) and Tenovin-6 have been shown to lead to an increase in both nuclear and cytoplasmic p53 acetylation.
Other Identified Cellular Mechanisms
Autophagic Flux Blockage
Certain tenovins, including this compound, have been observed to block autophagic flux. This effect is associated with the presence of a tertiary aliphatic amine in their structure, which was initially added to enhance aqueous solubility. The blockage of autophagic flux by tenovins appears to be independent of their effects on SirT1 or p53 activation. This suggests that the impact on autophagy is a distinct mechanism of action for these compounds. nih.govplos.org Studies using cell lines with p53 mutations have supported that the effect of tenovins on autophagy is independent of p53-mediated transcription. nih.gov this compound, specifically, has been shown to increase LC3B-II levels, an indicator of autophagy blockage, in a manner independent of its weak effect on SirT1 and lack of p53 activation. nih.govplos.org
Induction of Apoptosis in Specific Cell Lines
This compound has demonstrated the ability to induce apoptosis in specific cell lines. For instance, Tenovin-3, a derivative of tenovin, has been shown to induce apoptosis in PC9 cells, which are non-small cell lung cancer (NSCLC) cells with an EGFR exon 19 deletion. nih.govdntb.gov.ua This induction of apoptosis is considered a particular inhibition effect on the proliferation of these cells. nih.gov
Involvement of Mitochondrial Pathways, including VDAC1 and Cytochrome C
The induction of both apoptosis and ferroptosis by Tenovin-3 in PC9 cells is suggested to occur through the mitochondrial pathway. nih.govdntb.gov.ua Mechanistically, this involves changes in the levels of VDAC1 (Voltage-Dependent Anion Channel 1) and cytochrome c (cyt c). nih.govdntb.gov.ua Research indicates that Tenovin-3 treatment leads to a decrease in VDAC1 expression and an accompanying upregulation of cytochrome c expression. nih.gov VDAC1 is a critical regulator of mitochondria-mediated apoptosis and ferroptosis. nih.gov These findings suggest a role for this compound, through its derivative Tenovin-3, in modulating mitochondrial function to trigger cell death pathways in specific cancer cell types. nih.gov
In Vitro Investigations of Biological Processes Modulated by Tenovin D3
Effects on Cell Proliferation and Viability in Cultured Cells
In vitro studies have demonstrated that Tenovin-D3 can influence the proliferation and viability of cultured cells. This compound has been shown to suppress tumor cell proliferation. researchgate.net Specifically, it promotes the expression of the cell-cycle regulator p21 (CDKN1A) in a manner independent of p53, which is associated with a reduction in cell proliferation. nih.govresearchgate.netotago.ac.nz
While this compound is primarily known as a SirT2 inhibitor, some studies suggest that its effects on cell proliferation may involve mechanisms beyond sirtuin inhibition. For instance, Tenovin-D1, a related compound that does not inhibit SirT1 or SirT2, still showed some effect on cell proliferation in ARN8 melanoma cells, suggesting other potential targets or mechanisms shared by these compounds. plos.org
In the context of specific cancer cell lines, Tenovin-3, a derivative of tenovin and a SirT2 inhibitor, suppressed tumor cell proliferation by inhibiting the protein-deacetylating activities of SirT1 and SirT2. researchgate.net Another study noted that Tenovin-6 (B1662799), another tenovin derivative, combined with metformin, induced apoptosis in non-small-cell lung cancer (NSCLC) cells with wide-type EGFR. researchgate.net
Modulation of Cellular Senescence
Cellular senescence is a state of stable cell cycle arrest. Research indicates that sirtuins play a role in preventing premature senescence. nih.gov Pharmacological inactivation of SirT1 and SirT2 by low-dose treatment with Tenovin-6 has been shown to induce cellular senescence in primary human skin cells. nih.gov This senescent state was characterized by elevated levels of p21, cell cycle arrest, increased mitochondrial load, acquisition of senescence-associated β-galactosidase, increased secretion of IL-6 (indicative of SASP activation), and morphological changes including cellular enlargement and prominent actin stress fibres. nih.gov The observation of γH2AX foci in Tenovin-6-treated cells also suggested elevated DNA damage, consistent with the chronic DNA damage response often seen in senescent cells. nih.gov
While this compound is primarily a SirT2 inhibitor, its specific role in modulating cellular senescence has been explored in the context of p21 expression. This compound increases p21 (CDKN1A) expression in a p53-independent manner. aacrjournals.orgnih.gov This increase in p21, a known cell cycle inhibitor, is consistent with the induction of cell cycle arrest observed in senescence. nih.gov
Analysis of Cell Cycle Arrest Mechanisms
This compound has been shown to induce cell cycle arrest in cultured cells. A key mechanism identified is the induction of p21 (CDKN1A) expression. researchgate.netotago.ac.nzcore.ac.ukfrontiersin.org This effect is notable because it occurs in a p53-independent manner, distinguishing this compound from compounds like Tenovin-6 which can activate p53. aacrjournals.orgnih.govotago.ac.nz The increase in p21 mRNA and protein levels induced by this compound is similar to the effects observed with class I/II HDAC inhibitors, suggesting a shared impact on cell cycle progression. nih.govotago.ac.nz
The ability of this compound to inhibit SirT2 is strongly supported as contributing to this p53-independent induction of p21. nih.govotago.ac.nz In cell systems, the cell cycle arrest observed in response to this compound in wild-type SirT2 cells, but not in knockout cells, further supports the involvement of SirT2 inhibition in the accumulation of functional p21. aacrjournals.org
Different tenovins can induce different phases of cell cycle arrest depending on the cell line. For example, Tenovin-6 induced G1 or S phase cell cycle arrest in different gastric cancer cell lines. researchgate.net While this specific detail is about Tenovin-6, it highlights the potential for variations in cell cycle effects within the tenovin family.
Influence on Microtubule Dynamics and Chromosome Structure
SirT2 is known to deacetylate α-tubulin, a key component of microtubules. aacrjournals.org this compound, as a SirT2 inhibitor, has been shown to increase the levels of acetylated α-tubulin in cells. aacrjournals.orgresearchgate.net This increase in acetylation is a direct consequence of SirT2 inhibition by this compound. aacrjournals.org
Microtubules play crucial roles in various cellular processes, including cell division, intracellular transport, and maintaining cell shape. mpi-cbg.de They are essential for forming the mitotic spindle that segregates chromosomes during mitosis. mpi-cbg.de Microtubule dynamics, the process of growth and shrinkage, are critical for these functions. mpi-cbg.denih.gov
While the direct impact of this compound-induced α-tubulin acetylation on microtubule dynamics and chromosome structure is a subject of ongoing research, the established link between SirT2, α-tubulin acetylation, and microtubule function suggests a potential area of influence for this compound. Increased α-tubulin acetylation is generally associated with increased microtubule stability. Microtubules also interact with chromosomes, particularly during mitosis via kinetochores, and can influence chromatin structure during interphase. mpi-cbg.denih.govmdpi.comelifesciences.org Therefore, by inhibiting SirT2 and increasing α-tubulin acetylation, this compound could indirectly affect microtubule dynamics and, consequently, processes involving chromosome structure and segregation.
Functional Studies in Genetically Modified Cell Systems (e.g., SirT2 Overexpression)
Studies utilizing genetically modified cell systems, particularly those overexpressing SirT2, have been instrumental in confirming this compound's mechanism of action and exploring the specificity of its effects. In cells stably overexpressing SirT2, the increase in acetylated α-tubulin levels induced by this compound was reversed. aacrjournals.orgresearchgate.net This observation provides strong evidence that this compound inhibits SirT2 in cells. aacrjournals.orgresearchgate.net
However, the effect of SirT2 overexpression was less pronounced on other this compound-induced phenotypes. For example, the increase in p21 levels caused by this compound was only partially reversed by SirT2 overexpression in the same cell system. aacrjournals.org This suggests that while SirT2 inhibition contributes significantly to the increase in p21, this compound might also have effects on other targets or pathways that contribute to this outcome. aacrjournals.org
Preclinical in Vivo Research Applications of Tenovin D3
Impact on Neurogenesis and Depression-Like Behaviors in Animal Models
Research using animal models has investigated the impact of Tenovin-D3 on neurogenesis and behaviors associated with depression. Studies have shown that inhibiting SIRT2 with this compound resulted in depression-like behaviors and impaired hippocampal neurogenesis in rats nih.govnih.gov. Conversely, overexpression of SIRT2 in rats reversed stress-induced depressive-like behaviors and promoted neurogenesis nih.govnih.gov. These findings suggest a role for hippocampal SIRT2 in modulating depressive-like behaviors, potentially through the regulation of neurogenesis nih.govnih.gov.
In one study, this compound treatment in rats led to increased immobility time in the forced swimming test and a decreased preference for sucrose (B13894) solution in the sucrose preference test nih.gov. Additionally, this compound-treated rats showed reduced entries into and less time spent in the open arms of the elevated plus maze, along with decreased movement in all areas, further indicating depressive-like behaviors nih.gov. The same study also found that this compound significantly reduced the number of newly generated cells (BrdU-positive cells) in the hippocampus in a time-dependent manner, suggesting an inhibition of hippocampal neurogenesis nih.gov.
| Animal Model | Treatment | Observed Behavioral Effect | Impact on Hippocampal Neurogenesis | Source |
|---|---|---|---|---|
| Rats (Chronic Unpredictable Stress model) | This compound (SIRT2 inhibitor) | Increased immobility time (forced swim test), decreased sucrose preference, reduced open arm time/entries (elevated plus maze), decreased locomotion (elevated plus maze) | Impaired/Reduced (decreased BrdU-positive cells) | nih.govnih.gov |
| Rats (Chronic Unpredictable Stress model) | SIRT2 Overexpression (via adenovirus) | Reversed depressive-like behaviors (decreased immobility time, increased sucrose preference, increased open arm time/entries, increased locomotion) | Promoted/Increased (increased BrdU incorporation) | nih.govnih.gov |
Contributions to Understanding Sirtuin 2 Function in Brain Physiology
This compound has been a valuable tool in understanding the function of SIRT2 in brain physiology, particularly in the context of neurogenesis and mood regulation. Its preferential inhibition of SIRT2, with much weaker activity against SIRT1, SIRT3, and HDAC8, allows researchers to specifically investigate the downstream effects of SIRT2 inhibition probechem.com.
Role in Murine Models for Chronic Myelogenous Leukemia (as part of Tenovin class)
The Tenovin class of compounds, including Tenovin-6 (B1662799), has shown promise in murine models for chronic myelogenous leukemia (CML). While this compound is primarily characterized by its selective SIRT2 inhibition, studies on Tenovin-6, which inhibits both SIRT1 and SIRT2, have demonstrated the potential of sirtuin inhibitors in targeting CML. Tenovin-6 has been shown to reduce tumor growth in vivo and eliminate leukemic stem cells in a murine model for CML nih.govaacrjournals.orgotago.ac.nz. Inhibition or knockdown of SIRT1, a target of Tenovin-6, has been shown to suppress CML induction in a murine model and sensitize CML cells to imatinib, a common CML treatment semanticscholar.org. This effect is mediated, in part, by the acetylation and transcription of p53 in CML progenitor cells semanticscholar.org. Although this compound has a weaker effect on SIRT1 compared to Tenovin-6, the research on the Tenovin class in CML models suggests a potential avenue for investigating the specific contribution of SIRT2 inhibition, perhaps in combination with other agents, in CML.
Effects on Tumor Growth in Xenograft Models (as part of Tenovin class)
Members of the Tenovin class, particularly Tenovin-6, have demonstrated effects on tumor growth in xenograft models. Tenovin-6 has been shown to reduce tumor growth in vivo in various cancer models, including melanoma, neuroblastoma, and uveal cancer xenografts researchgate.netaacrjournals.orgnih.gov. Studies have indicated that Tenovin-6 can induce apoptosis and inhibit tumor growth researchgate.net. For instance, Tenovin-6 treatment significantly reduced subcutaneous xenograft tumor growth in nude mice in a gastric cancer model researchgate.net. In colon cancer xenograft models, the combination of Tenovin-6 and oxaliplatin (B1677828) exhibited potent growth inhibition nih.gov.
While this compound is known for its preferential SIRT2 inhibition and its ability to increase p21 expression in a p53-independent manner, unlike Tenovin-6 which strongly affects p53 levels and activity, the studies on Tenovin-6 in xenograft models highlight the broader antitumor potential of sirtuin inhibitors probechem.comnih.govaacrjournals.orgotago.ac.nzaacrjournals.org. The observed effects of Tenovin-6 in reducing tumor growth in these models provide a basis for exploring the specific impact of selective SIRT2 inhibition by this compound on tumor growth in various cancer types, potentially through mechanisms involving cell cycle regulation via p21 rather than direct p53 activation probechem.comnih.govaacrjournals.orgotago.ac.nz.
Advancing Research Methodologies and Future Directions
Development of Advanced Assays for Sirtuin Deacetylase Activity
The accurate assessment of sirtuin deacetylase activity is crucial for evaluating the potency and selectivity of inhibitors like Tenovin-D3. While initial studies utilized fluorescently labeled peptide substrates, researchers have developed more advanced biochemical assays. One such assay employs full-length α-tubulin as a substrate for SIRT2, which can help avoid potential artifacts associated with peptide-based assays. aacrjournals.org This approach allows for the assessment of this compound's inhibitory effect on the deacetylation of a physiologically relevant SIRT2 substrate.
Fluorescently labeled acetylated peptide substrates remain a common method for measuring sirtuin activity, relying on the deacetylation of the peptide to produce a change in fluorescence. researchgate.net Commercially available sirtuin assay kits often utilize this principle. researchgate.net Further development in this area includes optimizing these assays for higher throughput and improving their sensitivity and specificity to different sirtuin isoforms.
Strategies for Target Identification and Validation in Small-Molecule Research
Identifying and validating the specific protein targets of small molecules like this compound is fundamental to understanding their biological effects. While this compound was characterized as a SIRT2 inhibitor, research strategies continue to refine target identification and validate on-target activity.
One approach involves demonstrating that the cellular phenotypes induced by this compound are consistent with known consequences of SIRT2 inhibition or SIRT2 knockdown. For instance, this compound has been shown to increase the levels of acetylated α-tubulin in cells, a well-established substrate for SIRT2. researchgate.net This increase in acetylation is reversed when SIRT2 is overexpressed, supporting that this compound inhibits SIRT2 in cellular contexts. researchgate.net
Structure-activity relationship (SAR) studies are also critical in validating targets by correlating structural modifications of the small molecule with changes in biological activity against the suspected target and in cellular assays. researchgate.net This helps confirm that the observed cellular effects are indeed mediated by the interaction with the intended target.
Computational Approaches in this compound Research (e.g., Molecular Docking)
Computational methods, particularly molecular docking, play an increasingly important role in this compound research. These approaches provide insights into the potential binding modes and affinities of this compound with its target proteins, such as SIRT2. mdpi.commdpi.com
Molecular docking studies can predict how this compound interacts with the active site of SIRT2, identifying key residues involved in binding. mdpi.commdpi.com This information can guide the rational design of this compound analogs with improved potency, selectivity, or pharmacokinetic properties. mdpi.com Computational modeling, combined with structural biology and biochemical data, helps delineate the specific binding sites and inhibition mechanisms of sirtuin inhibitors. mdpi.com
While the provided search results specifically mention computational docking in the context of other SIRT2 inhibitors and related compounds, the principle applies directly to this compound research for understanding its interaction with SIRT2 and potentially identifying off-targets. mdpi.commdpi.comcore.ac.uk
Exploration of Polypharmacology and Multi-Target Engagement
While this compound is primarily known as a SIRT2 inhibitor, the concept of polypharmacology – where a single compound interacts with multiple targets – is an important consideration in small-molecule research. researchgate.net Understanding the full target profile of this compound is crucial for interpreting its biological effects and potential therapeutic applications.
Research into related tenovins, such as tenovin-6 (B1662799), has revealed their ability to inhibit autophagic flux, demonstrating engagement with targets beyond sirtuins. researchgate.net This highlights the possibility that this compound, despite its reported selectivity for SIRT2 over SIRT1, might also interact with other cellular proteins or pathways. researchgate.net Future research directions involve systematically exploring potential off-targets of this compound using various experimental and computational approaches. Identifying these additional targets is essential for understanding the complete mechanism of action and predicting potential synergistic or adverse effects when used alone or in combination therapies.
Integration with Epigenetic Regulation Studies in Disease Models
Sirtuins, including SIRT2, are NAD+-dependent deacetylases that play a significant role in epigenetic regulation by modifying histone and non-histone proteins. aacrjournals.orgmdpi.comresearchgate.net Research on this compound is increasingly integrated with studies on epigenetic regulation in various disease models, particularly cancer. aacrjournals.orgresearchgate.netresearchgate.netnih.gov
This compound's ability to inhibit SIRT2 can lead to increased acetylation of SIRT2 substrates, thereby influencing gene expression and cellular processes relevant to disease pathogenesis. For example, this compound has been shown to increase the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner, a phenotype associated with cell cycle arrest. aacrjournals.orgresearchgate.net This effect is shared with some class I/II HDAC inhibitors, suggesting a potential convergence of pathways regulated by different classes of deacetylases. aacrjournals.org
Studies in disease models, such as cancer, investigate how this compound-mediated SIRT2 inhibition impacts epigenetic marks and downstream gene expression profiles. researchgate.netresearchgate.netnih.gov This includes examining changes in histone acetylation patterns and the expression of genes involved in cell cycle control, apoptosis, and other relevant pathways. researchgate.netmdpi.comresearchgate.net
Potential for Combination Research with Existing Therapeutics
The potential for combining this compound with existing therapeutics is an active area of research, particularly in the context of cancer treatment. Given that this compound can induce cell cycle arrest and potentially influence cell fate through SIRT2 inhibition and effects on proteins like p21, combining it with other anti-cancer agents may lead to synergistic effects. aacrjournals.orgresearchgate.net
Research explores combinations of sirtuin inhibitors with inhibitors of class I/II histone deacetylases (HDACs), as these different classes of deacetylases can cooperate in regulating cellular processes. researchgate.net Studies have shown synergistic antileukemic activity when combining sirtuin and HDAC inhibitors in leukemia cells. researchgate.net
Furthermore, research on other tenovin derivatives, like tenovin-6, has explored combinations with drugs such as metformin, showing synergistic induction of apoptosis in certain cancer cells. researchgate.netnih.gov While specific combination studies with this compound were not extensively detailed in the provided results, the general principle of combining sirtuin inhibitors with other therapeutic agents to enhance efficacy and potentially overcome resistance is a significant future direction. researchgate.netnih.gov
Q & A
Q. What is the primary molecular mechanism of Tenovin-D3, and how does it influence cellular pathways in neurodegenerative models?
this compound selectively inhibits SIRT2 deacetylase activity, leading to increased α-tubulin acetylation and modulation of stress-response pathways. In neurodegenerative models, this inhibition correlates with reduced protein aggregation (e.g., α-synuclein) and enhanced neuronal survival. Experimental validation should include SIRT2 activity assays (via fluorometric kits) and Western blotting for acetylated substrates .
Q. What experimental design parameters are critical for assessing this compound's behavioral effects in rodent models?
Studies should employ standardized behavioral tests (e.g., open field, sucrose preference) with longitudinal designs (≥30 days) to capture delayed effects. Dosage ranges (e.g., 10–50 mg/kg, intraperitoneal) and vehicle controls (e.g., DMSO/saline) must be explicitly reported. Environmental factors (light/dark cycles, noise) should be standardized to minimize confounding variables .
Q. How can researchers optimize this compound dosing to balance efficacy and toxicity in preclinical studies?
Dose-response curves (5–100 mg/kg) combined with toxicity markers (e.g., liver enzyme assays, body weight monitoring) are essential. Pharmacokinetic profiling (plasma half-life, blood-brain barrier penetration) using LC-MS/MS ensures target engagement without off-target effects. Comparative studies with SIRT2 knockout models can isolate mechanism-specific outcomes .
Advanced Research Questions
Q. How should contradictory findings between this compound’s anxiolytic effects and anhedonia-like behaviors be resolved?
Multi-modal behavioral assessments (e.g., elevated plus maze vs. forced swim test) paired with region-specific SIRT2 activity mapping (e.g., prefrontal cortex vs. striatum) can contextualize outcomes. Dose stratification (e.g., 10 mg/kg for anxiolysis vs. 50 mg/kg for metabolic effects) and transcriptomic profiling (RNA-seq) may reveal bifurcated pathways .
Q. What analytical strategies address discrepancies in this compound’s dose-dependent efficacy across cancer vs. neurodegenerative models?
Systems biology approaches (e.g., weighted gene co-expression network analysis) can identify conserved (e.g., apoptosis regulation) vs. context-dependent mechanisms (e.g., cell cycle arrest in cancer). Meta-analyses of published datasets using tools like DAVID or STRING clarify pathway enrichment patterns .
Q. How can researchers validate this compound’s target specificity in complex biological systems?
Use SIRT2 knockout/knockdown models to confirm phenotypic rescue. Off-target screening against related sirtuins (SIRT1, SIRT3) via enzymatic inhibition assays (e.g., fluor de lys kits) and molecular docking simulations (AutoDock Vina) improves specificity validation .
Methodological Guidance
- Data Reprodubility : Document administration routes (e.g., oral gavage vs. IP injection), vehicle composition, and circadian timing of experiments. Share raw data (e.g., ELISA absorbance values) in repositories like Figshare .
- Contradiction Analysis : Apply iterative triangulation—combine behavioral, molecular, and omics data to test competing hypotheses. Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .
- Ethical Reporting : Disclose funding sources, conflict of interests, and animal welfare protocols (e.g., ARRIVE guidelines) in manuscript methods .
Key Data from Preclinical Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
